Bienvenue dans la boutique en ligne BenchChem!

1-(4-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride

Fluorine positional scanning Benzimidazole medicinal chemistry Topological polar surface area

1-(4-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride (CAS 1353966‑50‑3, molecular formula C₂₀H₂₃ClFN₃O, MW 375.87) is a fully synthetic, small‑molecule benzimidazole featuring a para‑fluorobenzyl substituent at N1 and a piperidin‑4‑ylmethoxy ether linkage at C2. The compound is commercially available as the hydrochloride salt from multiple research‑chemical suppliers at purities of ≥95 % (HPLC) , with at least one vendor offering NLT 98 % grade.

Molecular Formula C20H23ClFN3O
Molecular Weight 375.87
CAS No. 1353966-50-3
Cat. No. B2885840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride
CAS1353966-50-3
Molecular FormulaC20H23ClFN3O
Molecular Weight375.87
Structural Identifiers
SMILESC1CNCCC1COC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F.Cl
InChIInChI=1S/C20H22FN3O.ClH/c21-17-7-5-15(6-8-17)13-24-19-4-2-1-3-18(19)23-20(24)25-14-16-9-11-22-12-10-16;/h1-8,16,22H,9-14H2;1H
InChIKeyHIEKNZNIDVNWPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride (CAS 1353966-50-3): Structural Identity, Supplier Landscape, and Core Procurement Parameters


1-(4-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride (CAS 1353966‑50‑3, molecular formula C₂₀H₂₃ClFN₃O, MW 375.87) is a fully synthetic, small‑molecule benzimidazole featuring a para‑fluorobenzyl substituent at N1 and a piperidin‑4‑ylmethoxy ether linkage at C2 . The compound is commercially available as the hydrochloride salt from multiple research‑chemical suppliers at purities of ≥95 % (HPLC) , with at least one vendor offering NLT 98 % grade . The free piperidine NH (H‑bond donor count = 2) and moderate computed topological polar surface area (tPSA = 39.1 Ų) place it at the interface of fragment‑like and lead‑like chemical space, making it a versatile intermediate or probe‑candidate scaffold in medicinal‑chemistry programs targeting GPCRs, ion channels, or kinases that are known to accommodate benzimidazole‑piperidine chemotypes [1].

Why Generic Substitution Is Not Feasible for 1-(4-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride: Key Structural Determinants


In‑class benzimidazole‑piperidine compounds cannot be interchanged casually for this chemotype because three structural features simultaneously control target engagement, developability, and synthetic tractability. First, the ether‑linked piperidine at C2 distinguishes it from the more common N‑linked or carbonyl‑linked congeners such as astemizole (CAS 68844‑77‑9) and MDL‑28163, altering both the pKa of the piperidine and the rotational freedom of the basic centre . Second, moving the fluorine from the para to the meta position generates the isomer 1‑(3‑fluorobenzyl)‑2‑(piperidin‑4‑ylmethoxy)‑1H‑benzo[d]imidazole hydrochloride (CAS 1417792‑99‑4), which, by class‑level SAR inference, can shift the dipole vector across the benzyl ring and modify complementarity within hydrophobic sub‑pockets . Third, the free piperidine NH provides a single, well‑defined synthetic handle for diversification—removing it (e.g., N‑alkylated or N‑acyl analogues) eliminates the ability to generate focused libraries without de novo synthesis [1]. These features cannot be assumed to be equivalent across available benzimidazole‑piperidine building blocks, making direct substitution scientifically inadvisable without explicit comparative data.

Product-Specific Quantitative Differentiation Evidence for 1-(4-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride


Para- vs. Meta-Fluorobenzyl Positional Isomerism: Structural and Computed Topological Polarity

The para‑fluorobenzyl substitution of CAS 1353966‑50‑3 creates a linear molecular axis that contrasts with the kinked geometry of its meta‑fluorobenzyl isomer (CAS 1417792‑99‑4). Both compounds share identical molecular formula (C₂₀H₂₃ClFN₃O, MW 375.87) and computed tPSA (39.1 Ų) , but the para isomer extends the fluorine farther from the benzimidazole core, which, by class‑level inference from fluorobenzyl SAR studies, can alter the shape and electrostatic complementarity within aromatic sub‑pockets of target proteins [1]. No direct comparative biochemical data exist for these two isomers in any publicly reported assay.

Fluorine positional scanning Benzimidazole medicinal chemistry Topological polar surface area

Ether-Linked Piperidine at C2 vs. Carbonyl-Linked Analogues: Hydrogen-Bond Donor Capacity and Fragment Vector Divergence

The target compound features an ether (–O–CH₂–) bridge to the piperidine, conferring two H‑bond donors (piperidine NH⁺ and benzimidazolium NH) . In contrast, the closely related tachykinin/histamine scaffold MDL‑28163 (CHEMBL95051) employs a carbonyl linker (C2‑C(=O)–piperidine), reducing the H‑bond donor count to zero at the piperidine terminus and eliminating the basic amine centre available for salt formation or pH‑dependent solubility tuning [1]. This difference has not been evaluated in a head‑to‑head assay but represents a fundamental bifurcation in the physicochemical and ADME trajectory of analogues derived from the two scaffolds.

Benzimidazole C2 linker SAR Hydrogen-bond donor count Scaffold vector analysis

Free Piperidine NH as a Synthetic Diversification Node vs. N‑Substituted Congeners

CAS 1353966‑50‑3 bears a secondary amine on the piperidine ring, enabling direct N‑alkylation, N‑acylation, reductive amination, or sulfonamide formation without requiring deprotection steps . Comparator N‑substituted benzimidazole‑piperidine probes such as the histamine H1 ligand CHEMBL564446 (IC₅₀ = 3.3 nM at H1R) carry a fully elaborated tertiary amine that precludes further diversification at that position without a new total synthesis [1]. No direct synthetic efficiency comparison has been published. This difference is inferred from the reported functional‑group compatibility of similar benzimidazole‑piperidine intermediates described in patent literature [2].

Parallel synthesis handle Piperidine diversification Benzimidazole building blocks

C2 Ether Linkage vs. C2 Chloro Substituent: Stability and Off‑Target Liability Considerations

The C2 ether linkage of CAS 1353966‑50‑3 is chemically stable under standard storage and reaction conditions, whereas the C2‑chloro analogue 2‑chloro‑1‑(4‑fluorobenzyl)‑1H‑benzo[d]imidazole (CAS 84946‑20‑3, an aldose reductase inhibitor, IC₅₀ values reported in the micromolar range) is susceptible to nucleophilic displacement and potential metabolic lability via glutathione conjugation or aldehyde oxidase [1]. No comparative stability study exists for these two specific compounds; the inference rests on well‑established reactivity differences between aryl chlorides and aryl alkyl ethers within the benzimidazole series. Vendor‑reported purity for the target compound is ≥95 % with batch‑specific NMR/HPLC/GC certification , indicating acceptable chemical integrity upon delivery.

Benzimidazole C2 lability Aldehyde oxidase metabolism Procurement risk assessment

Commercially Accessible Higher Purity Grade (NLT 98 %) and Batch‑Specific Analytical Certification

While the default commercial purity for this compound class typically ranges from 95 % to 97 %, at least one supplier (MolCore) provides a grade labelled NLT 98 % , and Bidepharm supplies the compound with batch‑specific NMR, HPLC, and GC data packages . In comparison, the non‑fluorinated, N1‑unsubstituted analogue 2‑(piperidin‑4‑ylmethoxy)‑1H‑benzo[d]imidazole hydrochloride (CAS 1420970‑42‑8) is available but without publicly advertised premium purity tiers or comprehensive batch‑level analytical certification , introducing greater variability risk in sensitive biochemical or biophysical assays.

Chemical purity procurement Batch quality control HPLC certified benzimidazoles

Predicted CNS Drug‑Like Property Profile: tPSA and HBD Within Favorable Ranges for Brain Penetration Screening

The computed tPSA of 39.1 Ų and HBD count of 2 for CAS 1353966‑50‑3 fall within the established CNS drug‑like property envelope (tPSA < 70 Ų, HBD ≤ 3) [1]. In contrast, the carbonyl‑linked MDL‑28163 (CHEMBL95051), while also CNS‑penetrant, has a higher molecular weight (471.6 Da vs. 375.87 Da) and a different HBD profile that may alter its CNS multiparameter optimization (MPO) score in a target‑dependent manner. No direct MPO comparison has been computed across matched molecular pairs.

CNS MPO score Blood-brain barrier penetration Physicochemical property envelope

High-Value Research and Industrial Application Scenarios for 1-(4-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride


Positional‑Isomer Screening Libraries for Fluorine‑Scanning SAR

Because the para‑fluorobenzyl isomer (CAS 1353966‑50‑3) and meta‑fluorobenzyl isomer (CAS 1417792‑99‑4) are both commercially accessible, medicinal‑chemistry teams can build a matched molecular‑pair set to probe the effect of fluorine position on target affinity and selectivity. The shape divergence between the linear para isomer and the kinked meta isomer, despite identical computed tPSA, enables systematic exploration of hydrophobic sub‑pocket tolerance without altering global physicochemical descriptors .

Parallel Library Synthesis Exploiting the Free Piperidine NH Handle

The secondary piperidine amine of CAS 1353966‑50‑3 serves as an immediate, protecting‑group‑free diversification point for the rapid generation of N‑alkylated, N‑acylated, or N‑sulfonylated analogue libraries . This contrasts with N‑substituted benzimidazole‑piperidine probes that require de novo synthesis for each variation, positioning this compound as a cost‑ and time‑efficient core scaffold for hit‑to‑lead expansion in kinase, GPCR, or ion‑channel programs [1].

CNS Drug‑Discovery Programs Requiring Low‑tPSA, Moderate‑MW Starting Points

With a computed tPSA of 39.1 Ų and molecular weight of 375.87 Da, the compound resides within the favourable CNS drug‑like property envelope (tPSA < 70 Ų, HBD ≤ 3) . It can serve as a privileged starting scaffold for neuroscience targets where CNS penetration is essential, offering a meaningful molecular‑weight advantage (~96 Da) over bulkier benzimidazole‑piperidine ligands such as MDL‑28163 [1].

Biophysical and Structural‑Biology Studies Requiring High‑Purity Batch‑Certified Ligands

For surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or X‑ray crystallography, impurities at the 5 % level can confound binding‑parameter determination. The availability of a NLT 98 % purity grade with batch‑specific NMR, HPLC, and GC certification makes this compound a stronger candidate than comparator benzimidazole building blocks for which equivalent quality documentation is not publicly offered [1].

Quote Request

Request a Quote for 1-(4-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.